Pharmaceutical Impurity Identity: Eluxadoline-Specific Reference Standard Distinction
Methyl 5-(hydroxymethyl)-2-methoxybenzoate is formally designated as Eluxadoline Impurity 9, a specific process-related impurity of the FDA-approved irritable bowel syndrome drug Eluxadoline (E508195) . This designation is unique among 5-substituted-2-methoxybenzoate derivatives; neither the 5-formyl analog (CAS 78515-16-9) nor the 5-carboxylic acid analog (CAS 10286-57-4) carries an equivalent Eluxadoline impurity designation . The compound is supplied as an analytical reference standard with comprehensive characterization including HPLC, LC/MS, NMR, chiral analysis, and elemental analysis data to support ANDA/DMF submissions, method validation, and stability studies [1].
| Evidence Dimension | Regulatory/Functional Identity as Pharmaceutical Impurity Reference |
|---|---|
| Target Compound Data | Formally designated as Eluxadoline Impurity 9; supplied with full analytical characterization package (HPLC, LC/MS, NMR, chiral analysis, elemental analysis) |
| Comparator Or Baseline | Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) and 5-(hydroxymethyl)-2-methoxybenzoic acid (CAS 10286-57-4): No Eluxadoline impurity designation; no standardized impurity reference specification |
| Quantified Difference | Presence vs. absence of Eluxadoline impurity designation and associated regulatory-grade analytical characterization |
| Conditions | Pharmaceutical impurity reference standard designation per FDA and ICH guidelines; characterization per pharmacopeial reference standard requirements |
Why This Matters
For pharmaceutical quality control laboratories and generic drug developers, procurement of a compound with a specific, documented impurity identity and regulatory-grade analytical characterization is non-negotiable for ANDA submissions and method validation.
- [1] Antpedia. (2025). Iluoridine impurity 9 (CAS 191604-81-6) — supplied with LC/MS, NMR, HPLC, chiral analysis, elemental analysis. View Source
